molecular formula C17H13F3N2O2S2 B2744878 N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 1798675-42-9

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No. B2744878
CAS RN: 1798675-42-9
M. Wt: 398.42
InChI Key: GGWIFPBLNYKGLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. The compound belongs to the class of sulfonamides and has shown promising results in preclinical studies.

Scientific Research Applications

Pharmacologically Active Compound Synthesis

This compound serves as a precursor in the synthesis of pharmacologically active pyrazolopyridin-3-yl pyridazinones. These derivatives are known for their potential in drug development due to their significant biological activities .

Antibacterial and Antimycobacterial Agents

The structural motif of the compound is integral in the synthesis of imidazole-containing compounds, which exhibit a broad range of biological activities. Among these are antibacterial and antimycobacterial properties, crucial for combating resistant strains of bacteria .

Anti-inflammatory and Antitumor Applications

The compound’s framework is used to develop derivatives that have shown anti-inflammatory and antitumor activities. This is particularly important in the search for new treatments for chronic inflammation and cancer .

Antidiabetic and Anti-allergic Properties

Derivatives of this compound have been explored for their antidiabetic and anti-allergic effects. This is significant for the development of more effective treatments for diabetes and allergies .

Antipyretic and Antiviral Activities

The compound has applications in the synthesis of molecules with antipyretic (fever-reducing) and antiviral activities, which are essential in the management of febrile conditions and viral infections .

Antioxidant and Anti-amoebic Uses

As part of its versatile biological properties, the compound is used to create derivatives with antioxidant and anti-amoebic activities. These properties are valuable in preventing oxidative stress and treating amoebic infections .

properties

IUPAC Name

N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2S2/c18-17(19,20)15-3-1-2-4-16(15)26(23,24)22-9-12-7-14(10-21-8-12)13-5-6-25-11-13/h1-8,10-11,22H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWIFPBLNYKGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

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